molecular formula C14H15BrOZn B14878684 (2-sec-Butyloxynaphthalen-1-yl)Zinc bromide

(2-sec-Butyloxynaphthalen-1-yl)Zinc bromide

Cat. No.: B14878684
M. Wt: 344.6 g/mol
InChI Key: VZSDQLDUIFEOGX-UHFFFAOYSA-M
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Description

(2-sec-butyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it more reactive and easier to handle in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sec-butyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-sec-butyloxynaphthalene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-sec-butyloxynaphthalene+ZnBr2(2-sec-butyloxynaphthalen-1-yl)zinc bromide\text{2-sec-butyloxynaphthalene} + \text{ZnBr}_2 \rightarrow \text{this compound} 2-sec-butyloxynaphthalene+ZnBr2​→(2-sec-butyloxynaphthalen-1-yl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and controlled environments helps in maintaining the purity and reactivity of the organozinc reagent.

Chemical Reactions Analysis

Types of Reactions

(2-sec-butyloxynaphthalen-1-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the naphthyl group from zinc to a palladium catalyst, followed by coupling with an electrophilic partner.

Common Reagents and Conditions

    Palladium catalysts: Commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

    Reaction conditions: Typically carried out under an inert atmosphere at moderate temperatures.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, (2-sec-butyloxynaphthalen-1-yl)zinc bromide is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this compound often have significant biological activity. These compounds can serve as intermediates in the development of new drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-performance materials.

Mechanism of Action

The mechanism of action of (2-sec-butyloxynaphthalen-1-yl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the naphthyl group is transferred from zinc to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.

    (2-methoxynaphthalen-1-yl)zinc bromide: A closely related compound with a methoxy group instead of a sec-butoxy group.

Uniqueness

(2-sec-butyloxynaphthalen-1-yl)zinc bromide is unique due to the presence of the sec-butoxy group, which can influence the reactivity and selectivity of the compound in various synthetic applications. This makes it a valuable reagent for specific transformations where other organozinc reagents may not be as effective.

Properties

Molecular Formula

C14H15BrOZn

Molecular Weight

344.6 g/mol

IUPAC Name

bromozinc(1+);2-butan-2-yloxy-1H-naphthalen-1-ide

InChI

InChI=1S/C14H15O.BrH.Zn/c1-3-11(2)15-14-9-8-12-6-4-5-7-13(12)10-14;;/h4-9,11H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VZSDQLDUIFEOGX-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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